

Introduction: The Molecular Blueprint of 4'-Hydroxybutyrophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4'-Hydroxybutyrophenone*

Cat. No.: B086108

[Get Quote](#)

4'-Hydroxybutyrophenone (CAS No. 1009-11-6), a member of the phenone class of organic compounds, possesses a molecular structure that is both simple and functionally significant.^[1] It features a butyrophenone core—a phenyl ring attached to a ketone and a butyl chain—with a hydroxyl group substituted at the para (4') position of the aromatic ring.^[1] This compound serves as a valuable intermediate in organic synthesis, with potential applications in medicinal chemistry and materials science.^[1]

The precise arrangement of its constituent atoms and functional groups—the phenolic hydroxyl, the aromatic ring, the carbonyl group, and the aliphatic butyl chain—gives rise to a unique spectroscopic fingerprint. For researchers in drug discovery and development, a thorough understanding of this fingerprint is not merely academic; it is foundational. Spectroscopic analysis provides the unambiguous structural confirmation required for patent applications, regulatory submissions, and the confident interpretation of biological activity data.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4'-Hydroxybutyrophenone**. It is designed to move beyond a simple recitation of data, offering instead a field-proven perspective on why the spectra appear as they do and how this information is leveraged for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of a clean, high-resolution NMR spectrum is contingent upon meticulous sample preparation. The causality is simple: paramagnetic impurities, suspended solids, or poor magnetic field homogeneity will broaden spectral lines, obscuring vital coupling information.

Protocol for ^1H and ^{13}C NMR Sample Preparation:

- **Sample Weighing:** Accurately weigh 5-10 mg of purified **4'-Hydroxybutyrophenone** for ^1H NMR, or 20-50 mg for ^{13}C NMR, into a clean, dry vial.^[2] A higher concentration is required for ^{13}C NMR due to the low natural abundance (1.1%) of the ^{13}C isotope.^[3]
- **Solvent Selection:** Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl_3) is a common and effective choice for this compound. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.^[2] The deuterated solvent prevents a large, potentially overwhelming solvent signal in ^1H NMR and is used for the field-frequency lock by the spectrometer.
- **Dissolution & Transfer:** Dissolve the sample completely in the vial. Gentle vortexing may be applied.
- **Filtration:** To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.^[4]
- **Instrument Setup:** Place the capped and carefully cleaned NMR tube into the spectrometer's autosampler or spinner. The instrument's software will then perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity before data acquisition.

^1H NMR Spectral Analysis

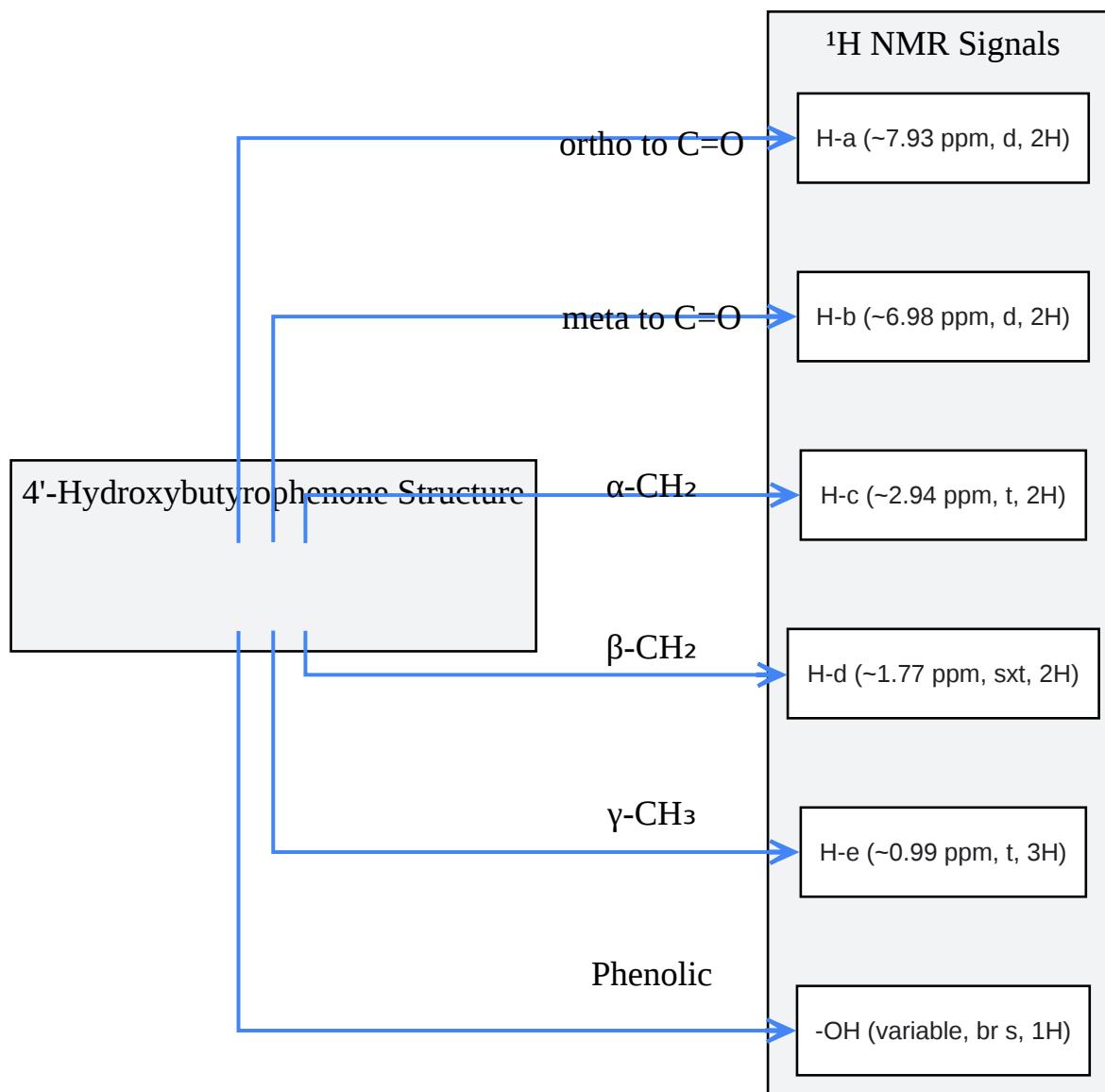
The ^1H NMR spectrum provides a quantitative map of the different proton environments within the molecule.

Table 1: ^1H NMR Spectral Data for **4'-Hydroxybutyrophenone** (in CDCl_3)

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-a	~7.93	Doublet (d)	2H	Aromatic protons ortho to $\text{C}=\text{O}$
H-b	~6.98	Doublet (d)	2H	Aromatic protons meta to $\text{C}=\text{O}$
H-c	~2.94	Triplet (t)	2H	$-\text{CH}_2-$ adjacent to $\text{C}=\text{O}$
H-d	~1.77	Sextet	2H	$-\text{CH}_2-$ in butyl chain
H-e	~0.99	Triplet (t)	3H	Terminal $-\text{CH}_3$ group

| -OH | Variable | Broad Singlet | 1H | Phenolic hydroxyl proton |

Data sourced from ChemicalBook.[\[5\]](#)


Interpretation of the ^1H NMR Spectrum:

- **Aromatic Region (δ 6.5-8.0 ppm):** The spectrum shows two distinct signals in this region, characteristic of a para-substituted benzene ring. The protons H-a, ortho to the electron-withdrawing carbonyl group, are deshielded and appear further downfield (~7.93 ppm).[\[6\]](#) The protons H-b, ortho to the electron-donating hydroxyl group, are more shielded and appear upfield (~6.98 ppm). Both signals appear as doublets due to coupling with their respective ortho neighbors.
- **Aliphatic Region (δ 0-3.0 ppm):** The butyl chain gives rise to three distinct signals. The methylene protons H-c are directly adjacent to the carbonyl group, which deshields them

significantly, shifting their resonance to ~2.94 ppm. This signal is a triplet because of coupling to the two neighboring H-d protons (n+1 rule, 2+1=3).^[6] The H-d protons at ~1.77 ppm are split into a sextet by their five neighbors (two H-c and three H-e protons). The terminal methyl protons H-e are the most shielded, appearing at ~0.99 ppm as a triplet due to coupling with the two H-d protons.

- **Hydroxyl Proton:** The phenolic -OH proton signal is typically a broad singlet and its chemical shift is highly variable, depending on concentration, temperature, and solvent, due to hydrogen bonding and chemical exchange.

Diagram 1: ^1H NMR Structural Assignments A simplified representation correlating the proton environments of **4'-Hydroxybutyrophenone** with their respective signals in the ^1H NMR spectrum.

[Click to download full resolution via product page](#)

Caption: Correlation of protons to ¹H NMR signals.

¹³C NMR Spectral Analysis

While a fully assigned experimental spectrum from a public database is not readily available, the ¹³C NMR spectrum can be reliably predicted based on established chemical shift principles and data from analogous compounds.^{[2][7]} The proton-decoupled ¹³C spectrum is expected to show 8 distinct signals, as the para-substituted ring contains pairs of chemically equivalent carbons.

Table 2: Predicted ^{13}C NMR Chemical Shifts for 4'-Hydroxybutyrophenone

Carbon Label	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	~200-205	Typical for an aryl alkyl ketone; highly deshielded.
C-4' (-OH)	~162	Aromatic carbon attached to -OH; significantly deshielded by oxygen.
C-2'/C-6'	~131	Aromatic carbons ortho to C=O.
C-1'	~129	Quaternary aromatic carbon attached to the acyl group.
C-3'/C-5'	~115	Aromatic carbons meta to C=O, shielded by the -OH group.
-CH ₂ - (α)	~38	Aliphatic carbon alpha to the carbonyl group.
-CH ₂ - (β)	~18	Aliphatic carbon beta to the carbonyl group.

| -CH₃ (γ) | ~14 | Terminal methyl carbon. |

Interpretation of the Predicted ^{13}C NMR Spectrum:

- Carbonyl Carbon (C=O): This quaternary carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom, appearing far downfield (>200 ppm).
- Aromatic Carbons (δ 110-170 ppm): The chemical shifts are dictated by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-4') is the most deshielded aromatic carbon due to the direct attachment of oxygen. The carbons ortho to the carbonyl (C-2'/C-6') are the next most deshielded. The quaternary carbon (C-1') is also in this region. The carbons ortho to the hydroxyl group (C-3'/C-5') are the most shielded aromatic carbons.

- Aliphatic Carbons (δ 10-40 ppm): The shifts follow a predictable pattern based on proximity to the electron-withdrawing carbonyl group. The α -carbon is the most deshielded, followed by the β -carbon, and finally the terminal γ -methyl group, which is the most shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of key functional groups.

Experimental Protocol: Solid-State IR Analysis

For a solid sample like **4'-Hydroxybutyrophenone**, the KBr pellet method is a standard and reliable technique.

Protocol for KBr Pellet Preparation:

- Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
- Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first and automatically subtracted.

IR Spectral Analysis

The IR spectrum of **4'-Hydroxybutyrophenone** is a composite of the characteristic absorptions of its functional groups.^[8]

Table 3: Characteristic IR Absorption Bands for **4'-Hydroxybutyrophenone**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3550 - 3200	O-H stretch (broad)	Phenolic -OH	Confirms the presence of the hydroxyl group. Broadness is due to intermolecular hydrogen bonding. [8]
~3100 - 3000	C-H stretch	Aromatic C-H	Indicates the presence of the benzene ring.[9]
~2960 - 2850	C-H stretch	Aliphatic C-H	Confirms the presence of the sp ³ hybridized carbons of the butyl chain.[9]
~1670	C=O stretch (strong)	Aryl Ketone	Strong, sharp absorption characteristic of a conjugated carbonyl group. Conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm ⁻¹).
~1600, ~1500	C=C stretch	Aromatic Ring	Two or more bands are typical for the stretching vibrations within the benzene ring.[8]

| ~1220 | C-O stretch | Phenol | Distinguishes the phenolic C-O bond from an aliphatic alcohol C-O bond.[8] |

Interpretation of the IR Spectrum: The spectrum provides a clear, self-validating system. The broad O-H stretch immediately identifies the compound as an alcohol or phenol. The strong C=O stretch confirms a carbonyl, and its position (~1670 cm⁻¹) points specifically to an aryl ketone where the carbonyl is conjugated with the aromatic ring. The combination of aromatic and aliphatic C-H stretches, along with the characteristic aromatic C=C stretches, completes the structural picture, aligning perfectly with the known structure of **4'-Hydroxybutyrophenone**.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation.

Protocol for EI-MS Analysis:

- Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion ($M\dot{+}$).[10]
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

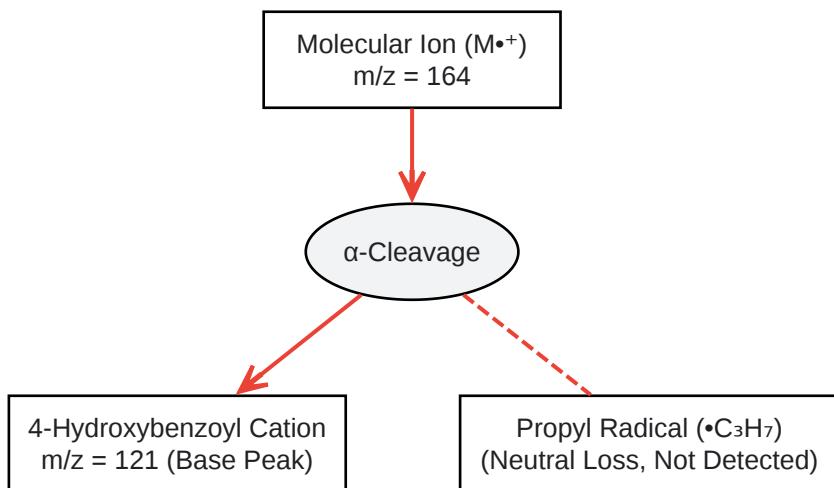
Mass Spectral Analysis

The mass spectrum of **4'-Hydroxybutyrophenone** (Molecular Weight: 164.20 g/mol) is dominated by fragmentation pathways characteristic of aryl alkyl ketones.[\[8\]](#)

Table 4: Key Ions in the EI Mass Spectrum of **4'-Hydroxybutyrophenone**

m/z	Proposed Fragment	Fragmentation Pathway	Significance
164	$[\text{C}_{10}\text{H}_{12}\text{O}_2]^{•+}$	Molecular Ion ($\text{M}^{•+}$)	Confirms the molecular weight of the compound.
121	$[\text{HOC}_6\text{H}_4\text{CO}]^{+}$	α -Cleavage	Loss of the propyl radical ($\bullet\text{C}_3\text{H}_7$). This is the base peak.

| 93 | $[\text{HOC}_6\text{H}_4]^{+}$ | Cleavage of C-C bond | Loss of the butyryl radical ($\bullet\text{COC}_3\text{H}_7$). |


Data interpreted from NIST WebBook and general fragmentation principles.[\[8\]](#)

Interpretation of the Mass Spectrum:

- Molecular Ion ($\text{M}^{•+}$): A peak at m/z 164 corresponds to the intact molecular ion, confirming the compound's molecular formula.
- α -Cleavage (Alpha-Cleavage): The most favorable fragmentation for ketones is cleavage of the bond alpha to the carbonyl group. For **4'-Hydroxybutyrophenone**, this involves the cleavage of the bond between the carbonyl carbon and the propyl chain. This results in the loss of a propyl radical (mass 43) and the formation of the highly stable, resonance-stabilized 4-hydroxybenzoyl cation at m/z 121. This fragment is typically the most abundant ion (the base peak) in the spectrum.
- McLafferty Rearrangement: While not a major peak for this specific molecule compared to the α -cleavage product, butyrophenones are classic examples of the McLafferty rearrangement. This process involves the transfer of a γ -hydrogen to the carbonyl oxygen, followed by the cleavage of the α - β carbon bond, resulting in the loss of a neutral alkene

(propene, mass 42). This would yield a fragment at m/z 122. The dominance of the m/z 121 peak suggests α -cleavage is the overwhelmingly preferred pathway.

Diagram 2: Primary Fragmentation Pathways in EI-MS A workflow illustrating the formation of the key fragment ion (m/z 121) from the molecular ion of **4'-Hydroxybutyrophenone** via α -cleavage.

[Click to download full resolution via product page](#)

Caption: Formation of the base peak via α -cleavage.

Safety and Handling

As a laboratory chemical, **4'-Hydroxybutyrophenone** requires appropriate handling to minimize risk. It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).

- Handling: Use in a well-ventilated area. Avoid formation of dust.
- Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place.
- First Aid: In case of ingestion, seek medical help immediately. For skin or eye contact, rinse thoroughly with water.

Conclusion

The spectroscopic data of **4'-Hydroxybutyrophenone** provides a cohesive and self-validating confirmation of its molecular structure. ¹H NMR precisely maps the proton framework, IR spectroscopy confirms the presence and nature of the key functional groups, and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns. For the research scientist, this triad of techniques delivers an unambiguous molecular blueprint, ensuring the identity and purity of the material and providing a solid foundation for all subsequent research and development activities.

References

- National Institute of Standards and Technology (NIST). (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. NIST Chemistry WebBook.
- Takayama, M. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Mass Spectrometry (Tokyo).
- PubChem. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. National Center for Biotechnology Information.
- National Institute of Standards and Technology (NIST). (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)- UV/Vis spectrum. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 1-Butanone, 4-hydroxy-1-phenyl-. Wiley-VCH GmbH.
- National Institute of Standards and Technology (NIST). (n.d.). 4'-Methoxybutyrophenone. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0014328).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- ResearchGate. (n.d.). The IR spectrum for the compound (4a) in KBr disc.
- eGyanKosh. (n.d.). ¹³C NMR spectroscopy • Chemical shift.
- Lyu, B., et al. (2025). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules.
- ResearchGate. (n.d.). Electron ionization mass spectrum of butyrophenone.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- Lyu, B., et al. (2025). Complete Assignments of ^1H and ^{13}C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed.
- ResearchGate. (n.d.). FT-IR spectra obtained using KBr method.
- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (^1H) NMR Spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1009-11-6: 4'-Hydroxybutyrophenone | CymitQuimica [cymitquimica.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) MS spectrum [chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. 1-Butanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: The Molecular Blueprint of 4'-Hydroxybutyrophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086108#spectral-data-nmr-ir-ms-of-4-hydroxybutyrophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com